7-{[4-(3,5-dimethylbenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with several functional groups. It contains a piperazine ring, which is a common feature in many pharmaceuticals, and a quinoline group, which is often found in antimalarial drugs . The presence of a sulfonyl group suggests that the compound might have some kind of biological activity .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex, given the number of rings and functional groups present. The piperazine ring and the quinoline group are likely to contribute significantly to the overall shape and properties of the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the exact arrangement of its atoms and the nature of its functional groups. Without more specific information, it’s hard to provide a detailed analysis .Aplicaciones Científicas De Investigación
Anticoagulant Applications
One application of related compounds involves their use as anticoagulants in patients undergoing hemodialysis. A study by Matsuo et al. (1986) evaluated MD 805, a compound with structural similarities, for its effects on platelet activation compared to heparin. MD 805 showed a stable antithrombin effect without marked interindividual differences in coagulation time, suggesting its utility in maintenance anticoagulation therapy for patients on hemodialysis (Matsuo, T., Nakao, K., Yamada, T., & Matsuo, O., 1986).
Oncology Applications
In oncology, Liu et al. (2017) characterized the metabolism and excretion of venetoclax, a B-cell lymphoma-2 (Bcl-2) inhibitor, in humans. The study detailed the hepatic metabolism and identified major metabolites, contributing to our understanding of the drug's pharmacokinetics in treating hematologic malignancies (Liu, H., Michmerhuizen, M. J., Lao, Y., Wan, K. X., Salem, A., Sawicki, J., Serby, M. D., Vaidyanathan, S., Wong, S., Agarwal, S., Dunbar, M., Sydor, J., de Morais, S. M., & Lee, A. J., 2017).
Neuropharmacological Applications
Marenco et al. (2002) explored the use of L-(quinoxalin-6-ylcarbonyl)piperidine (CX516) as a sole agent in the treatment of schizophrenia in a small patient series. This study, although limited in scope, aimed to assess the therapeutic potential of CX516 in cognitive improvement and psychosis without observing dramatic effects (Marenco, S., Egan, M., Goldberg, T., Knable, M., McClure, R., Winterer, G., & Weinberger, D., 2002).
Antipsychotic Research
ST2472, another compound with a similar complex structure, was investigated by Lombardo et al. (2009) for its antipsychotic potential in the prepulse inhibition (PPI) test. This research highlighted ST2472's capacity to antagonize effects induced by apomorphine and MK801, suggesting its potential as a novel antipsychotic agent (Lombardo, K., Stasi, M., & Borsini, F., 2009).
Direcciones Futuras
Propiedades
IUPAC Name |
7-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]sulfonyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O4S/c1-17-12-18(2)14-21(13-17)25(30)26-8-10-27(11-9-26)33(31,32)22-15-19-4-3-7-28-23(29)6-5-20(16-22)24(19)28/h12-16H,3-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVRMSXBFMZPDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC4=C5C(=C3)CCC(=O)N5CCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.